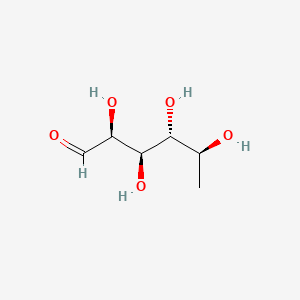

L-(-)-Fucose

描述

L-fucopyranose is the pyranose form of L-fucose. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a L-fucose and a fucopyranose.

Fucose is under investigation in clinical trial NCT03354533 (Study of ORL-1F (L-fucose) in Patients With Leukocyte Adhesion Deficiency Type II).

L-Fucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-Fucose contains a Fucose motif and is often attached to a Ser/Thr aglycon.

L-Fucose is a natural product found in Ascoseira mirabilis with data available.

A six-member ring deoxysugar with the chemical formula C6H12O5. It lacks a hydroxyl group on the carbon at position 6 of the molecule.

属性

CAS 编号 |

2438-80-4 |

|---|---|

分子式 |

C6H12O5 |

分子量 |

164.16 g/mol |

IUPAC 名称 |

(3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1 |

InChI 键 |

SHZGCJCMOBCMKK-DHVFOXMCSA-N |

SMILES |

CC(C(C(C(C=O)O)O)O)O |

手性 SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)O)O)O)O |

外观 |

Solid powder |

Key on ui other cas no. |

28161-52-6 |

物理描述 |

White crystals; [Sigma-Aldrich MSDS] |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

alpha Fucose alpha-Fucose Deoxygalactose Fucose |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-(-)-Fucose?

A1: this compound is represented by the molecular formula C6H12O5 and has a molecular weight of 164.16 g/mol.

Q2: Is there spectroscopic data available for this compound?

A: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. These include 1H NMR and 13C NMR. []

Q3: How does this compound contribute to bacterial infection?

A: this compound is a component of the gastric mucus layer, particularly enriched in the pyloric gland area. This sugar serves as an adhesion factor for Helicobacter pylori, contributing to its colonization in the stomach. []

Q4: Can you elaborate on the role of this compound in cancer?

A: Research suggests that altering the fucose salvage pathway, responsible for GDP-L-fucose production, influences melanoma progression. Increasing this compound levels can hinder invadopodia formation, structures crucial for tumor cell invasion, and decrease the breakdown of the extracellular matrix by these invadopodia. This effect appears to be linked to the promotion of α-1,2 fucosylation, a specific type of protein modification involving this compound. []

Q5: Does this compound play a role in fertilization?

A: Research in Drosophila suggests a potential role for this compound in fertilization. Drosophila sperm possess a surface-bound α-L-fucosidase, an enzyme that removes L-fucose. The egg surface, particularly the chorion, displays a polarized distribution of α-L-fucose residues, suggesting this enzyme might interact with these residues during fertilization. [] A similar interaction mediated by L-fucose has also been observed in the red alga Antithamnion sparsum, where it is involved in spermatial binding to trichogynes. []

Q6: Can this compound be synthesized enzymatically?

A: Yes, enzymatic synthesis of GDP-L-(-)-Fucose is well-documented. One pathway utilizes GDP-D-mannose as a precursor, involving enzymes like GDP-D-mannose-4,6-dehydratase (Gmd) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG). This pathway is employed in engineered Saccharomyces cerevisiae for the production of 2'-fucosyllactose (2-FL), a beneficial human milk oligosaccharide. [] Another method involves the use of L-fucokinase and GDP-L-fucose pyrophosphorylase enzymes purified from pig kidney to synthesize labeled or unlabeled GDP-D-arabinopyranoside using GDP-D-[3H]arabinose as a precursor. []

Q7: What is the role of L-fucokinase in this compound utilization?

A: L-fucokinase is a key enzyme in the this compound metabolic pathway, responsible for phosphorylating this compound to L-fucose 1-phosphate. Interestingly, this enzyme's activity can be modulated by various metabolites. It is inhibited by ADP and GDP-β-L-fucose, potentially indicating a feedback inhibition mechanism. Conversely, GMP and GDP-α-D-mannose stimulate L-fucokinase activity. []

Q8: How does the structure of this compound relate to its biological activity?

A: The specific arrangement of hydroxyl groups on the this compound molecule contributes significantly to its recognition by enzymes and lectins. Modifications to the fucose structure, such as sulfation, can significantly alter its binding affinity and biological activity. For instance, in sea urchin fertilization, the anomeric configuration (alpha or beta) of the glycosidic linkage in sulfated polysaccharides, including L-fucose-containing ones, plays a crucial role in their ability to induce the sperm acrosome reaction. []

Q9: Are there strategies to improve the stability or bioavailability of this compound for potential therapeutic applications?

A9: While specific strategies depend on the application, researchers are exploring methods like encapsulation or chemical modification to enhance stability, solubility, and bioavailability of this compound.

Q10: How is this compound typically detected and quantified?

A: Several analytical techniques are employed for this compound analysis, including High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence detection. These techniques offer high sensitivity and selectivity for accurate quantification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。